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Compound of Interest

Compound Name:
1-(2,3-Dihydro-1,4-benzodioxin-2-

yl)ethan-1-ol

Cat. No.: B13468867

Get Quote

Executive Summary
The 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxin) ring system represents a "privileged

scaffold" in medicinal chemistry due to its structural resemblance to the catechol moiety of

endogenous neurotransmitters (epinephrine, dopamine) while offering superior metabolic

stability.

Benzodioxin-based alcohols, primarily 1,4-benzodioxan-2-methanol, serve a dual role:

Pharmacophore: The hydroxymethyl group acts as a critical hydrogen-bond donor/acceptor

in the binding pockets of GPCRs (Adrenergic, Serotonergic).

Synthetic Handle: It is the primary "warhead" for derivatization into amino-alcohols (beta-

blockers), esters, and ethers (alpha-blockers, antipsychotics).

This guide dissects the structure-activity relationships (SAR), details the synthesis of the core

alcohol, and maps its application across Cardiovascular, CNS, and Oncology sectors.
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The core efficacy of this class stems from the rigidity of the bicyclic system and the chirality at

the C2 position.

The Pharmacophore[1][2]
Lipophilic Pocket: The benzene ring engages in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor
active sites.

Electronic Modulation: The two oxygen atoms at positions 1 and 4 act as hydrogen bond

acceptors.

The Alcohol "Anchor": The C2-hydroxymethyl group (

) mimics the

-hydroxyl group of catecholamines, essential for high-affinity binding to adrenergic receptors.

Stereochemistry (The Eudismic Ratio)
The C2 position is a chiral center. Biological activity is often stereospecific:

(S)-Enantiomers: Typically show higher affinity for

-adrenergic receptors.

(R)-Enantiomers: Often favored for

-adrenergic antagonism (e.g., in Doxazosin intermediates).

Protocol Note: Synthesis often yields a racemate; enzymatic kinetic resolution (using lipases)

is the standard for isolating the active enantiomer.

Therapeutic Applications
Cardiovascular: The "Benzodioxinylaminoethanols"
Unlike traditional naphthyl-based beta-blockers (e.g., Propranolol), benzodioxin-based amino

alcohols offer a unique selectivity profile.
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Mechanism: Competitive antagonism at

-adrenergic receptors.[1]

Key Compound Class:2-Benzodioxinylaminoethanols.[2]

Advantage: Reduced lipophilicity compared to naphthyl derivatives, potentially lowering CNS

side effects (nightmares, depression) while maintaining peripheral efficacy.

CNS: Serotonin & Dopamine Modulation
The alcohol scaffold is frequently converted into piperazine derivatives targeting 5-HT and D2

receptors.

5-HT1A Agonists/Antagonists: The benzodioxan oxygen atoms mimic the indole ring of

serotonin.

D2 Antagonists: Used in atypical antipsychotics. The rigid scaffold reduces conformational

entropy loss upon binding.

Oncology: Emerging Targets
Recent studies highlight benzodioxane-hydrazones and oxadiazoles derived from the

alcohol/acid core.

Targets: Telomerase inhibition and FtsZ (bacterial division) inhibition.

Mechanism: Induction of apoptosis in melanoma and prostate cancer (PC-3) lines via

interference with tubulin-like dynamics.

Mechanism of Action Visualization
The following diagram illustrates the central role of the 1,4-benzodioxan-2-methanol scaffold

and its divergence into key therapeutic classes.
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Deriv: Amino-alcohols
Action: Competitive Antagonism

 Amination

Deriv: Piperazine Ethers
Action: Allosteric Modulation Etherification

Deriv: Arylpiperazines
Action: Partial Agonism

 N-Alkylation

Deriv: Hydrazones
Action: Apoptosis Induction

 Oxidation + Hydrazine

Beta-Adrenergic Receptors
(Cardiovascular)
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(Hypertension/BPH)

5-HT1A / D2 Receptors
(Anxiety/Psychosis)

Telomerase / FtsZ
(Oncology/Antimicrobial)

Click to download full resolution via product page

Caption: Divergent synthesis and pharmacological targeting starting from the 1,4-benzodioxan-

2-methanol core.

Experimental Protocols
Protocol A: Synthesis of 1,4-Benzodioxan-2-methanol
Objective: Synthesis of the core alcohol scaffold from catechol. This is the foundational step for

all downstream derivatives.

Reagents:

Catechol (1.0 eq)

Epichlorohydrin (1.2 eq)

Sodium Hydroxide (NaOH) (aq. 10%)

Solvent: Water or Ethanol/Water mix.

Workflow:
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Nucleophilic Attack: Dissolve catechol in 10% NaOH solution under

atmosphere.

Addition: Add epichlorohydrin dropwise at 0°C to prevent polymerization.

Cyclization: Reflux the mixture at 60–70°C for 4–6 hours. The phenoxide ion attacks the

epoxide, opening it, followed by a second intramolecular attack to close the dioxane ring.

Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) (

).

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via vacuum distillation or column chromatography (Hexane:EtOAc).

Self-Validating Checkpoints:

TLC: Disappearance of catechol spot (highly polar) and appearance of a less polar product.

1H NMR (CDCl3): Look for the diagnostic multiplets of the dioxane ring protons at

4.0–4.4 ppm and the disappearance of phenolic -OH singlets.

Protocol B: Enzymatic Resolution (Chiral Purity)
Objective: Separation of (S)- and (R)- enantiomers for receptor subtype selectivity studies.

Acylation: Suspend racemic 1,4-benzodioxan-2-methanol in Vinyl Acetate (solvent/donor).

Catalysis: Add Pseudomonas cepacia lipase (immobilized).

Incubation: Shake at 30°C for 24–48 hours.

Separation: The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-

alcohol unreacted. Separate the alcohol and the ester via column chromatography.

Quantitative Data Summary
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Therapeutic Class Derivative Type Target Receptor
Key Outcome
(IC50/Ki)

Beta-Blocker Aminoethanol -Adrenergic

Competitive

antagonism

(comparable to

Propranolol)

Antipsychotic Arylpiperazine 5-HT1A / D2

High affinity (

nM); Low EPS

potential

Anticancer Hydrazone Telomerase (HEPG2 cell line)

Antihypertensive Piperazine -Adrenergic
Potent vasodilation

(WB4101 analogs)

Future Outlook
The "benzodioxin-based alcohol" scaffold is evolving beyond simple GPCR ligands.

PROTACs: The scaffold is being explored as a stable linker/ligand for Proteolysis Targeting

Chimeras, leveraging its ability to bind E3 ligase ligands.

Multi-Target Ligands (MTDLs): Designing single molecules that target both AChE

(Alzheimer's) and 5-HT receptors using the benzodioxan core to improve cognitive function

while managing behavioral symptoms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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